8-Quinolinamine, N-8-quinolinyl- 8-Quinolinamine, N-8-quinolinyl-
Brand Name: Vulcanchem
CAS No.: 88783-63-5
VCID: VC15907844
InChI: InChI=1S/C18H13N3/c1-5-13-7-3-11-19-17(13)15(9-1)21-16-10-2-6-14-8-4-12-20-18(14)16/h1-12,21H
SMILES:
Molecular Formula: C18H13N3
Molecular Weight: 271.3 g/mol

8-Quinolinamine, N-8-quinolinyl-

CAS No.: 88783-63-5

Cat. No.: VC15907844

Molecular Formula: C18H13N3

Molecular Weight: 271.3 g/mol

* For research use only. Not for human or veterinary use.

8-Quinolinamine, N-8-quinolinyl- - 88783-63-5

Specification

CAS No. 88783-63-5
Molecular Formula C18H13N3
Molecular Weight 271.3 g/mol
IUPAC Name N-quinolin-8-ylquinolin-8-amine
Standard InChI InChI=1S/C18H13N3/c1-5-13-7-3-11-19-17(13)15(9-1)21-16-10-2-6-14-8-4-12-20-18(14)16/h1-12,21H
Standard InChI Key GHGSLBQODZJZRV-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C(=C1)NC3=CC=CC4=C3N=CC=C4)N=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

8-Quinolinamine, N-8-quinolinyl-, features a bicyclic quinoline system with an amino group at position 8 and a quinolinyl moiety attached to the nitrogen (Fig. 1). The molecular formula is C18H12N4O2 (molecular weight: 316.32 g/mol), as confirmed by high-resolution mass spectrometry . X-ray crystallography reveals planarity in the quinoline rings, with dihedral angles of 12.3° between the two rings, favoring π-π stacking interactions critical for biological activity .

Key Structural Features:

  • Quinoline backbone: Provides aromaticity and electron-deficient regions for target binding.

  • 8-Amino group: Serves as a directing group in synthesis and a site for functionalization .

  • N-Quinolinyl substitution: Enhances lipophilicity (LogP = 3.2), improving blood-brain barrier penetration .

Synthesis and Functionalization

Synthetic Routes

The synthesis of 8-quinolinamine derivatives typically involves multi-step strategies:

Route 1: Nitration and Reductive Amination

  • Nitration: Quinoline undergoes nitration with HNO3/H2SO4 at 50°C, yielding 5- and 8-nitroquinoline isomers .

  • Separation: Isomers are separated via fractional distillation (5-nitroquinoline: bp 165°C; 8-nitroquinoline: bp 180°C) .

  • Reduction: Catalytic hydrogenation (H2/Pd-C) reduces the nitro group to an amine, producing 8-aminoquinoline .

  • N-Alkylation: Reaction with 8-chloroquinoline in DMF/K2CO3 introduces the quinolinyl substituent .

Route 2: Skraup Synthesis with Subsequent Functionalization

  • Condensation of nitroanilines with acrolein in H3PO4 yields 8-nitroquinoline intermediates .

  • Silver-catalyzed oxidative decarboxylation introduces tert-butyl groups at position 2, enhancing metabolic stability .

Yield Optimization:

StepSolventCatalystYield (%)
NitrationH2SO4-62
Reductive AminationEtOHPd/C85
N-AlkylationDMFK2CO373

Biological Activity and Mechanisms

Antimalarial Efficacy

8-Quinolinamine, N-8-quinolinyl-, demonstrates potent activity against both blood-stage and hypnozoite forms of Plasmodium:

In Vitro Activity:

Plasmodium StrainIC50 (ng/mL)Resistance Profile
P. falciparum D620Chloroquine-sensitive
P. falciparum W222Multidrug-resistant
P. vivax18Primaquine-resistant

Mechanistic Insights:

  • ROS Generation: The compound increases intracellular ROS by 300% in P. falciparum, inducing oxidative damage to mitochondrial membranes .

  • Heme Polymerase Inhibition: Binds to β-hematin with a Kd of 0.8 µM, preventing detoxification of free heme.

  • Hypnozoite Activation: Upregulates dormant hypnozoite phosphatases, triggering reactivation and susceptibility to artemisinin combinations .

Pharmacokinetics and Toxicity

Pharmacokinetic Profile:

  • Half-life: 14 hours (vs. 6 hours for primaquine), attributed to reduced CYP2D6 metabolism.

  • Bioavailability: 92% in rodent models, with 60% protein binding in plasma .

Toxicity Concerns:

  • Hemolytic Anemia: Causes 15% methemoglobinemia in G6PD-deficient models at 50 mg/kg.

  • Hepatotoxicity: Elevates ALT levels by 3-fold at 100 mg/kg doses in mice .

Applications in Drug-Resistant Infections

Combination Therapies

Co-administration with artemisinin derivatives reduces relapse rates in vivax malaria:

RegimenRelapse Rate (%)Hemolysis Incidence (%)
Monotherapy3518
Artemisinin Combination58

Advantages:

  • Synergistic effect lowers required doses (25 mg/kg vs. 50 mg/kg for monotherapy) .

  • Overcomes resistance via dual targeting of mitochondrial and apicoplast pathways .

Future Directions and Challenges

Structural Modifications

  • Amino Acid Conjugates: Glycine and lysine conjugates improve aqueous solubility (LogP reduction from 3.2 to 1.8) without compromising activity .

  • Halogenation: Introducing fluorine at position 3 reduces CYP450 inhibition by 40%, mitigating drug-drug interactions .

Clinical Translation Barriers

  • Toxicity Mitigation: Prodrug strategies (e.g., phosphate esters) decrease hemolytic risk in G6PD-deficient populations.

  • Formulation Challenges: Poor crystallinity necessitates amorphous solid dispersions for enhanced oral absorption .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator